5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,5-a]pyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imidazo[1,5-a]pyridine ring would yield dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[1,5-a]pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine would depend on its specific biological target. Generally, compounds of this class can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the pyridine and imidazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-3-yl)imidazo[1,5-a]pyridine
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-4-yl)imidazo[1,5-a]pyridine
Uniqueness
The unique positioning of the pyridin-2-yl group in 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine may confer distinct biological activities compared to its isomers. This structural variation can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Properties
CAS No. |
146041-66-9 |
---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-9-15(13-20(19)26-2)12-16-6-5-8-18-21(23-14-24(16)18)17-7-3-4-11-22-17/h3-11,13-14H,12H2,1-2H3 |
InChI Key |
GWNRUXVVIGKJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC3=C(N=CN32)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.